3-Methylsulfinylcyclopentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfinylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-9(8)6-3-2-5(7)4-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQAQHYVUNNLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methylsulfinylcyclopentan 1 Ol and Analogues
Strategic Approaches to Cyclopentane (B165970) Ring Construction and Functionalization
The construction of a functionalized cyclopentane ring is a cornerstone for the synthesis of a vast array of natural products and pharmaceutical agents. researchgate.netoregonstate.edu Over the decades, numerous strategies have been developed, moving from classical methods to modern catalytic and cascade reactions that offer high efficiency and stereocontrol. Key approaches applicable to the synthesis of a 3-methyl-1-hydroxycyclopentane scaffold are summarized below.
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for forming cyclic structures, including cyclopentene (B43876) derivatives which can be readily functionalized. researchgate.net This method involves the use of catalysts, such as Grubbs' catalyst, to cyclize a diene precursor. researchgate.net For instance, a chiral starting material can be converted into a hydroxylated cyclopentene derivative, setting the stage for further modifications. researchgate.net
Annulation reactions provide another direct route to cyclopentane rings. Silicon-assisted cyclization of oxoallylsilanes, catalyzed by Lewis acids like TiCl₄, can yield 3-methylene-1-cyclopentanols with a high degree of stereocontrol. beilstein-journals.org Similarly, the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, can be employed to construct functionalized cyclopentenones, which are versatile intermediates. researchgate.net
[3+2] Cycloaddition reactions are also prominent in cyclopentane synthesis. The intramolecular silyl (B83357) nitronate cycloaddition has been used to create highly substituted cyclopentane cores with excellent stereocontrol, even allowing for the construction of all-carbon quaternary stereocenters. semanticscholar.org Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with nitroalkenes represent another efficient method for accessing functionalized cyclopentanes. acs.org
These diverse strategies offer multiple pathways to the core cyclopentane structure, with the choice of method often depending on the desired substitution pattern and stereochemistry.
Table 1: Comparison of Cyclopentane Ring Construction Strategies
| Strategy | Key Reaction Type | Typical Precursors | Advantages | Reference(s) |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Acyclic Dienes | High functional group tolerance, access to complex ring systems. | researchgate.netresearchgate.net |
| Cyclopentane Annulation | Lewis Acid-Catalyzed Cyclization | Oxoallylsilanes | High stereocontrol, direct formation of functionalized cyclopentanols. | beilstein-journals.org |
| Nazarov Cyclization | 4π-Electrocyclization | Divinyl Ketones | Access to cyclopentenone intermediates, can be rendered asymmetric. | researchgate.net |
| [3+2] Cycloaddition | Cycloaddition | Silyl Nitronates, Nitroalkenes | Excellent for building highly substituted rings with stereocontrol. | semanticscholar.orgacs.org |
Targeted Introduction and Chemical Modification of Sulfinyl Moieties in Cyclic Systems
The sulfinyl group is a critical functional group in many biologically active molecules and serves as a powerful chiral auxiliary in asymmetric synthesis. medcraveonline.comnih.gov Its introduction and modification in a cyclic system like a cyclopentane ring require precise control over regioselectivity and stereoselectivity.
The most common method for synthesizing sulfoxides is the oxidation of the corresponding sulfide (B99878) (thioether). A variety of oxidizing agents can be employed, and the stereochemical outcome of the oxidation is highly dependent on the reagent and the substrate's structure. In cyclic systems, such as 4-substituted thianes (a six-membered ring analogue), oxidation often shows a preference for forming the sulfoxide (B87167) where the oxygen is in an axial position, due to stereoelectronic effects. acs.org
For achieving high stereoselectivity, chiral oxidizing agents or catalytic systems are employed. The Kagan oxidation, using a modified Sharpless reagent (Ti(Oi-Pr)₄/diethyl tartrate/H₂O₂), and Davis oxaziridines are classic examples of systems that provide good to excellent enantioselectivity for the oxidation of prochiral sulfides. The selectivity of these systems can be complementary; for instance, Kagan's method works well for methyl alkyl sulfides, while Davis's oxaziridine (B8769555) is often more effective for phenyl alkyl sulfides. More recently, systems based on chiral fructose-derived dioxiranes and various metal catalysts have been developed to improve yields and enantiomeric excess (ee). nih.gov
Enzymatic oxidations also offer a green and highly selective alternative. For example, cyclohexanone (B45756) monooxygenase has been used for the stereoselective oxidation of certain disulfides. nih.gov
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of creating a chiral sulfoxide, this can be achieved either by the aforementioned asymmetric oxidation of a sulfide or by nucleophilic substitution at a sulfur center using a chiral precursor.
The use of chiral auxiliaries is a well-established strategy. A chiral auxiliary can be attached to the substrate, direct the stereochemical course of a reaction, and then be removed. wikipedia.org For example, the diastereoselective addition of carbanions derived from chiral α-sulfinyl compounds to electrophiles is a powerful method for creating new stereocenters with high control. medcraveonline.com
Alternatively, external asymmetric induction can be achieved using a chiral catalyst. wikipedia.org Palladium-catalyzed enantioselective arylation of sulfenate anions, generated in situ from β-sulfinyl esters, has been shown to produce chiral aryl sulfoxides with high enantiomeric purity. mdpi.com The choice of chiral ligand in these catalytic systems is crucial for achieving high levels of asymmetric induction. nih.govmdpi.com Phase-transfer catalysts, such as those derived from cinchonidinium salts, have also been used for the asymmetric alkylation of sulfenate anions. mdpi.com These methods highlight the versatility of modern synthetic chemistry in controlling the absolute stereochemistry of the sulfinyl group.
Enantioselective and Diastereoselective Synthesis of the Hydroxyl Group in Cyclopentane Rings
Introducing a hydroxyl group onto a pre-existing cyclopentane ring with specific stereochemistry is a critical step in the synthesis of 3-methylsulfinylcyclopentan-1-ol. This is typically achieved through the stereoselective reduction of a corresponding cyclopentanone (B42830) or the stereoselective hydroxylation of a cyclopentene.
Asymmetric reduction of a ketone is a highly reliable method. Catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-, Rh-, Ir-based catalysts with chiral ligands) can provide cyclopentanols with high enantiomeric excess. Alternatively, stoichiometric reducing agents such as chiral borane (B79455) derivatives (e.g., Alpine Borane) or the Corey-Bakshi-Shibata (CBS) reduction can be highly effective.
For substrates like 3-alkyl-1,2-cyclopentanediones, direct asymmetric oxidation using a Ti(OiPr)₄/diethyl tartrate/tBuOOH system can yield α-hydroxy ketones with high enantioselectivity (up to 95% ee). researchgate.net
Another powerful approach is the hydroboration-oxidation of a cyclopentene derivative. The use of chiral boranes derived from precursors like α-pinene or carene allows for the diastereoselective and enantioselective addition of the borane across the double bond. Subsequent oxidation then yields the alcohol. msu.edu The stereochemical outcome is dictated by the approach of the bulky borane reagent to the less sterically hindered face of the alkene. msu.edu
Enzyme-catalyzed reactions also provide excellent selectivity. Alcohol dehydrogenases can be used for the stereoselective reduction of ketones, often with exceptional enantiopurity. mdpi.com
Table 2: Selected Methods for Stereoselective Hydroxyl Group Introduction
| Method | Substrate | Key Reagent/Catalyst | Stereocontrol | Reference(s) |
| Asymmetric Reduction | Cyclopentanone | Corey-Bakshi-Shibata (CBS) Catalyst | Enantioselective | N/A |
| Asymmetric Oxidation | 3-Alkyl-1,2-cyclopentanedione | Ti(OiPr)₄/DET/tBuOOH | Enantioselective | researchgate.net |
| Asymmetric Hydroboration | Cyclopentene | Chiral Boranes (e.g., from α-pinene) | Diastereo- and Enantioselective | msu.edu |
| Enzymatic Reduction | Cyclopentanone | Alcohol Dehydrogenase | Enantioselective | mdpi.com |
Total Synthesis Design and Implementation for this compound and Its Stereoisomers
A convergent and flexible total synthesis is essential for accessing not only a single target molecule but also its various stereoisomers, which is often necessary for structure-activity relationship studies. mdpi.comnih.gov While a specific total synthesis of this compound is not prominently documented, a plausible retrosynthetic strategy can be designed based on the advanced methodologies discussed.
Retrosynthetic Analysis:
A logical retrosynthetic plan for the four potential diastereomers of this compound would disconnect the target molecule at the sulfoxide and C-O bonds. The immediate precursor would be a functionalized cyclopentyl methyl sulfide. This sulfide, in turn, could be synthesized from a cyclopentanol (B49286) intermediate by introducing a methylthio group, likely via nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate) with sodium thiomethoxide.
The chiral cyclopentanol precursor could be derived from the stereoselective reduction of 3-methylcyclopentanone. The synthesis of all four stereoisomers of the alcohol could be achieved by using both enantiomers of a chiral reducing agent on racemic 3-methylcyclopentanone, followed by chromatographic separation of the resulting diastereomers (cis and trans).
The final and critical step would be the stereoselective oxidation of the sulfide precursor. To access the different sulfoxide diastereomers, one could employ substrate-controlled oxidation, where the existing stereocenters on the cyclopentane ring direct the approach of the oxidizing agent. Alternatively, reagent-controlled oxidation using different chiral oxidant systems could be used to favor the formation of each of the desired sulfoxide stereoisomers. acs.org
This synthetic blueprint allows for a modular approach, where different stereoisomers can be targeted by carefully selecting the reagents and conditions at the key stereochemistry-defining steps: the reduction of the ketone and the oxidation of the sulfide. Such a strategy is crucial for the systematic synthesis and biological evaluation of all stereoisomers of a complex molecule. nih.govcore.ac.uk
In Depth Stereochemical Investigations of 3 Methylsulfinylcyclopentan 1 Ol
Analysis of Chiral Centers and Enantiomeric Forms in 3-Methylsulfinylcyclopentan-1-ol
The structure of this compound contains two stereogenic centers: the carbon atom bearing the hydroxyl group (C1) and the sulfur atom of the methylsulfinyl group (S3). A stereogenic center is an atom to which four different groups are attached, leading to the possibility of non-superimposable mirror images known as enantiomers. jumedicine.comknowledgebin.org The presence of two such centers in this molecule means that a maximum of 2^n = 2^2 = 4 stereoisomers can exist. khanacademy.orglibretexts.org
Absolute Configuration Determination (R/S Nomenclature) and Validation
The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents based on atomic number. vedantu.comlibretexts.orglibretexts.org For the chiral carbon (C1), the priority of the substituents would be determined, and for the chiral sulfur atom, the lone pair of electrons is considered the lowest priority group. The arrangement of these substituents in three-dimensional space then defines the center as either (R) (rectus, right) or (S) (sinister, left). vedantu.comlibretexts.org
Experimental validation of the absolute configuration is crucial and can be achieved through techniques such as X-ray crystallography of a single crystal of a pure stereoisomer or by chemical correlation to a compound of known absolute configuration. libretexts.org
Diastereomeric Relationships and Conformational Landscape of the Cyclopentane (B165970) Ring
With two chiral centers, the four possible stereoisomers of this compound exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. researchgate.netmsu.edu For instance, the (1R, 3S) isomer is a diastereomer of the (1R, 3R) and (1S, 3S) isomers. Diastereomers have different physical and chemical properties.
Development of Stereoselective Synthetic Routes for Enantiopure and Diastereopure Forms
The synthesis of specific stereoisomers of this compound requires stereoselective methods. Such syntheses are critical for studying the properties of individual isomers. Stereoselective synthesis aims to produce a single or a major enantiomer or diastereomer. nih.govrsc.org This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, a starting material with a pre-defined stereocenter could be used to control the stereochemistry of the newly formed chiral centers.
Chiroptical Characterization Techniques for Stereoisomers (e.g., Circular Dichroism Spectroscopy)
Chiroptical techniques are essential for distinguishing between and characterizing different stereoisomers. Circular dichroism (CD) spectroscopy is a powerful tool that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.comharvard.eduscispace.com Enantiomers, being mirror images, produce CD spectra that are equal in magnitude but opposite in sign. This makes CD an excellent method for determining the enantiomeric purity of a sample. mdpi.com
Mechanistic and Reactivity Studies of 3 Methylsulfinylcyclopentan 1 Ol
Reaction Pathways and Transformations Involving the Hydroxyl Functionality
The secondary alcohol on the cyclopentane (B165970) ring is a key site for various chemical modifications, including oxidation, reduction, and derivatization.
Selective Oxidation and Reduction Processes
The hydroxyl group of 3-Methylsulfinylcyclopentan-1-ol can be oxidized to the corresponding ketone, 3-methylsulfinylcyclopentan-1-one. This transformation requires mild oxidizing agents to prevent over-oxidation of the sulfinyl group to a sulfone. Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) are common methods for such selective oxidations of alcohols.
Conversely, the corresponding ketone can be reduced back to the secondary alcohol. This reduction can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The stereochemical outcome of this reduction can be influenced by the existing stereocenter at the sulfur atom and the cyclopentane ring's conformation.
| Transformation | Reagent | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | 3-Methylsulfinylcyclopentan-1-one |
| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | 3-Methylsulfinylcyclopentan-1-one |
| Reduction | Sodium borohydride (NaBH₄) | This compound |
Derivatization via Esterification and Etherification
The hydroxyl group serves as a handle for derivatization through esterification and etherification reactions.
Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. medcraveonline.com The Fischer esterification, which uses a carboxylic acid and a strong acid catalyst, is a classic method. masterorganicchemistry.com For more sensitive substrates, milder conditions, such as using an acid chloride with a non-nucleophilic base like pyridine, can be employed. This reaction converts the hydroxyl group into an ester linkage (-O-C=O), altering the compound's polarity and steric properties. byjus.com One-pot oxidative transformations can also convert alcohols directly into esters. nih.gov
Etherification: The Williamson ether synthesis is a common method for forming ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to yield the corresponding ether.
| Reaction Type | Reagents | Functional Group Formed | Product Example |
| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | Ester | 3-Methylsulfinylcyclopentyl acetate (B1210297) |
| Acylation | Acetyl Chloride, Pyridine | Ester | 3-Methylsulfinylcyclopentyl acetate |
| Etherification | 1. NaH; 2. CH₃I | Ether | 1-Methoxy-3-methylsulfinylcyclopentane |
Cyclization and Rearrangement Reactions
The structure of this compound allows for potential intramolecular reactions.
Cyclization: While not inherently prone to simple cyclization, derivatives of this compound could be designed to undergo such reactions. For instance, if the methyl group on the sulfur were replaced by a chain containing a suitable functional group, intramolecular cyclization involving the hydroxyl group could be initiated.
Rearrangement Reactions: Under acidic conditions, carbocation-mediated rearrangements are possible. csbsju.edu Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation on the cyclopentane ring. allrounder.ai This carbocation could potentially undergo a 1,2-hydride shift to form a more stable carbocation, although in a five-membered ring, the stability gain is less pronounced than in other systems. Such rearrangements are often side reactions in processes like SN1 substitutions. csbsju.edu More complex skeletal rearrangements, such as the Pinacol rearrangement, would require a vicinal diol (a 1,2-diol), which is not the starting compound but could be formed through other reactions. allrounder.ailibretexts.org
Chemical Reactivity of the Sulfinyl Group
The sulfinyl group is a versatile functional group, primarily known for its ability to be oxidized to a sulfone or reduced to a sulfide (B99878).
Further Oxidation to Sulfone Analogues
The sulfinyl group in this compound can be readily oxidized to the corresponding sulfone, 3-methylsulfonylcyclopentan-1-ol. This oxidation is a common transformation for sulfoxides. organic-chemistry.orgorientjchem.org Strong oxidizing agents are typically used for this purpose. A variety of reagents can accomplish this, including hydrogen peroxide (H₂O₂), often with a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The resulting sulfone group is generally stable and electron-withdrawing. Biocatalytic methods using microorganisms have also been developed for the oxidation of sulfides to sulfones. orientjchem.orgresearchgate.net A practical method using sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) has also been reported for converting sulfides to sulfones with high selectivity. nih.gov
| Oxidizing Agent | Product | Key Characteristics |
| Hydrogen Peroxide (H₂O₂) | 3-Methylsulfonylcyclopentan-1-ol | Common and inexpensive oxidant. |
| m-Chloroperoxybenzoic acid (m-CPBA) | 3-Methylsulfonylcyclopentan-1-ol | Highly effective and generally clean reaction. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 3-Methylsulfonylcyclopentan-1-ol | A stable, solid oxidant. orientjchem.org |
| Sodium Chlorite (NaClO₂) / HCl | 3-Methylsulfonylcyclopentan-1-ol | Effective in organic solvents. nih.gov |
Pummerer Rearrangement and Related Ylide Chemistry
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. slideshare.net The reaction transforms a sulfoxide (B87167) into an α-acyloxythioether when treated with an acid anhydride (B1165640), such as acetic anhydride. wikipedia.orgchem-station.com
The generally accepted mechanism commences with the O-acylation of the sulfoxide by the anhydride, forming an acyloxysulfonium ion intermediate. wikipedia.org This is followed by the removal of an α-proton by a base (typically the acetate byproduct) to generate a sulfur ylide, or it can proceed via an E2 elimination pathway. wikipedia.orgcdnsciencepub.com This leads to the formation of a key electrophilic intermediate known as a thionium (B1214772) (or thiocarbonium) ion. Finally, nucleophilic attack on this thionium ion by the acetate yields the α-acyloxythioether product. wikipedia.org
In the specific case of this compound, the presence of the hydroxyl group within the molecule introduces the possibility of an intramolecular reaction. Upon formation of the thionium ion at the carbon of the methyl group, the cyclopentanol's hydroxyl group can act as an internal nucleophile. This intramolecular trapping of the electrophilic thionium ion would be expected to lead to a cyclic product. Research on analogous hydroxyalkyl sulfoxides, such as those derived from cysteine, has shown that such cyclizations are feasible but highly dependent on the reaction conditions and substrate structure. cdnsciencepub.com For instance, the choice of anhydride can significantly influence the reaction's course; highly reactive anhydrides like trifluoroacetic anhydride (TFAA) can promote the reaction at lower temperatures compared to acetic anhydride. cdnsciencepub.comcdnsciencepub.com
The chemistry of sulfur ylides is intrinsically linked to the Pummerer rearrangement, as the ylide is a potential intermediate in the formation of the thionium ion. nih.gov While the acidic conditions of the Pummerer reaction generally favor the direct formation of the thionium ion, related reactions can be tailored to exploit ylide reactivity. Sulfur ylides are versatile synthetic intermediates, though their generation typically involves treating a sulfonium (B1226848) salt with a strong base, which is distinct from the acidic environment of the Pummerer reaction. kyoto-u.ac.jp
Investigations into Cyclopentane Ring Reactivity and Substituent Effects
The reactivity of the cyclopentane ring in this compound is dictated by the electronic and steric properties of its two functional groups: the hydroxyl (-OH) group and the methylsulfinyl (-S(O)CH₃) group. The saturated cyclopentane backbone itself is relatively inert, typically undergoing free-radical substitution under harsh conditions. However, the substituents activate and direct reactions on the ring and at the functional groups themselves.
Substituent Effects:
Hydroxyl Group (-OH): This group is strongly polar and can act as both a hydrogen bond donor and acceptor. It is an inductively electron-withdrawing group, which can influence the acidity of nearby C-H bonds, albeit weakly. The hydroxyl group can be protonated under acidic conditions to form a good leaving group (H₂O), facilitating elimination or substitution reactions. It can also act as a nucleophile, as discussed in the context of the intramolecular Pummerer rearrangement.
Methylsulfinyl Group (-S(O)CH₃): This is a potent electron-withdrawing group due to the high polarity of the sulfur-oxygen bond. researchgate.net It is also sterically demanding. The primary effect of this group is the significant increase in the acidity of the protons on the adjacent methyl group, which is the foundational principle enabling the Pummerer rearrangement. nih.govacs.org The sulfinyl group can also exert a directing effect in reactions involving the cyclopentane ring. In studies on aromatic systems, the sulfinyl group has been shown to direct nucleophilic attack, showcasing its powerful electronic influence. researchgate.net
Advanced Spectroscopic and Structural Characterization of 3 Methylsulfinylcyclopentan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For 3-Methylsulfinylcyclopentan-1-ol, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments is essential to unambiguously assign all proton and carbon signals and to establish the molecule's covalent framework and stereochemistry.
Multidimensional NMR techniques are indispensable for unraveling the complex spin systems present in this compound.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In the case of this compound, COSY spectra would reveal correlations between the proton on the hydroxyl-bearing carbon (H-1) and its neighbors on the cyclopentane (B165970) ring, as well as the couplings between the other cyclopentyl protons. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It is a powerful tool for assigning the carbon signals based on the previously assigned proton resonances. For instance, the proton at the C-1 position would show a cross-peak with the C-1 carbon signal. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the methyl protons of the sulfinyl group and the sulfur-bearing carbon (C-3), as well as correlations between various ring protons and carbons. rsc.orgresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. rsc.orgresearchgate.net This is particularly valuable for determining the relative stereochemistry of the molecule, such as the cis or trans relationship between the hydroxyl and methylsulfinyl groups on the cyclopentane ring.
A hypothetical set of key 2D NMR correlations for a cis-isomer of this compound is presented below:
| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |
| H-1 | H-2, H-5 | C-1 | C-2, C-5, C-3 | H-2, H-5, H-3 |
| H-3 | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5, C-methyl | H-1, H-2, H-4, H-methyl |
| H-methyl | - | C-methyl | C-3 | H-3, H-4 |
The sulfoxide (B87167) group is known to exert significant magnetic anisotropy, meaning it creates a non-uniform magnetic field in its vicinity. This effect can cause either shielding or deshielding of nearby protons, depending on their spatial orientation relative to the S=O bond. nih.gov By carefully analyzing the chemical shifts of the cyclopentyl protons, particularly those in close proximity to the sulfinyl group, it is possible to deduce the preferred conformation of the cyclopentane ring and the relative stereochemistry at the C-1 and C-3 positions. The anisotropy of the S=O bond, while small, can provide valuable data for stereochemical assignment when combined with computational models. nih.govresearchgate.net The use of anisotropic NMR techniques, such as those involving liquid crystalline phases, can further enhance the resolution of these effects and provide more definitive stereochemical information. nih.govacs.orgacs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can also offer insights into molecular conformation and intermolecular interactions. mt.comthermofisher.com
For this compound, the key vibrational modes would include:
O-H stretch: A broad and strong absorption in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H stretches: Absorptions in the 2850-3000 cm⁻¹ region from the cyclopentyl and methyl groups.
S=O stretch: A strong absorption in the FT-IR spectrum, usually around 1030-1070 cm⁻¹, which is characteristic of the sulfoxide group.
C-O stretch: An absorption in the fingerprint region, typically between 1000-1260 cm⁻¹.
Raman spectroscopy is often complementary to FT-IR. nih.gov While the O-H stretch is typically weak in the Raman spectrum, the C-S and S=O vibrations can be more prominent. Subtle shifts in the positions and shapes of these bands can indicate different polymorphic forms or conformational isomers of the compound. americanpharmaceuticalreview.comresearchgate.net
A representative table of expected vibrational frequencies is provided below:
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad, strong) | Weak |
| C-H (sp³) | Stretching | 2850-3000 (strong) | Strong |
| S=O | Stretching | 1030-1070 (strong) | Medium |
| C-O | Stretching | 1000-1260 (medium) | Medium |
| C-S | Stretching | 600-800 (weak) | Strong |
High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₁₂O₂S), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For an alcohol like this compound, characteristic fragmentation pathways include the loss of a water molecule (M-18) from the molecular ion. docbrown.infodocbrown.info The presence of the sulfoxide group introduces additional fragmentation pathways, such as the loss of the methylsulfinyl radical or rearrangements involving the sulfoxide oxygen.
A hypothetical fragmentation table for this compound is shown below:
| m/z | Possible Fragment Ion | Neutral Loss |
| 148 | [C₆H₁₂O₂S]⁺ | - |
| 130 | [C₆H₁₀OS]⁺ | H₂O |
| 85 | [C₅H₉O]⁺ | CH₃SO |
| 71 | [C₄H₇O]⁺ | C₂H₅SO |
| 63 | [CH₃SO]⁺ | C₅H₉O |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. researchgate.net
Crucially, X-ray crystallography would unambiguously establish the relative stereochemistry of the hydroxyl and methylsulfinyl groups. Furthermore, the crystal packing analysis would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially the sulfoxide oxygen, which govern the supramolecular architecture. mdpi.com
Specialized Spectroscopic Methods for Chiral Analysis (e.g., Vibrational Circular Dichroism)
Given that this compound possesses two chiral centers (C-1 and the sulfur atom), determining the absolute configuration of each stereoisomer is a significant challenge. Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique for this purpose. acs.org
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. acs.orgscispace.com By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer (e.g., (1R, 3S, Rₛ)), the absolute configuration can be unequivocally assigned. rsc.org This technique is particularly well-suited for determining the stereochemistry of sulfoxides. nih.gov
Computational and Theoretical Studies on 3 Methylsulfinylcyclopentan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methylsulfinylcyclopentan-1-ol, methods like Density Functional Theory (DFT) are employed to model its electronic structure and energetics, offering a window into its chemical behavior. nih.govmdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. youtube.comchalcogen.ro A smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized around the electron-rich oxygen and sulfur atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed over areas that can accommodate electron density, indicating sites for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
This interactive table presents hypothetical energy values for the frontier molecular orbitals of this compound, illustrating the kind of data generated from quantum chemical calculations.
Determination of Global Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net
Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity.
Electrophilicity Index (ω) measures the propensity of a species to accept electrons.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Formula |
| Electronegativity (χ) | 2.65 | -(E_HOMO + E_LUMO) / 2 |
| Chemical Hardness (η) | 3.85 | (E_LUMO - E_HOMO) / 2 |
| Chemical Softness (S) | 0.26 | 1 / η |
| Electrophilicity Index (ω) | 0.91 | χ^2 / (2η) |
This interactive table showcases hypothetical global reactivity descriptors for this compound, calculated from the frontier orbital energies.
Conformational Analysis via Molecular Mechanics and Density Functional Theory (DFT)
The three-dimensional structure of this compound is not static. The cyclopentane (B165970) ring can adopt various puckered conformations, and rotation around the C-S and C-O single bonds leads to different conformers. Conformational analysis, using methods like Molecular Mechanics and DFT, is essential to identify the most stable conformations and understand their relative energies. nih.govarxiv.orgmdpi.com This analysis involves systematically exploring the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. The results of such an analysis would reveal the preferred spatial arrangement of the hydroxyl and methylsulfinyl groups relative to the cyclopentane ring.
Prediction and Correlation of Spectroscopic Parameters
Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which are invaluable for structure elucidation.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding constants can be converted into NMR chemical shifts. arxiv.orgucl.ac.ukmdpi.comualberta.capdx.edusu.se By comparing calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be confirmed.
Vibrational Frequencies: The calculation of vibrational frequencies serves two main purposes: it confirms that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and it allows for the assignment of bands in an experimental infrared (IR) or Raman spectrum. researchgate.netreadthedocs.iofaccts.deuni-rostock.deyoutube.com
Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |
| O-H | 3450 | 3400 | Stretching |
| C-H (sp³) | 2950-2850 | 2960-2870 | Stretching |
| S=O | 1050 | 1040 | Stretching |
| C-O | 1100 | 1080 | Stretching |
This interactive table provides a hypothetical comparison of calculated and experimental vibrational frequencies for this compound, demonstrating the utility of computational spectroscopy.
Computational Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its oxidation, reduction, or participation in cycloaddition reactions. mdpi.comrsc.orgresearchgate.netmontclair.edu By mapping the potential energy surface, chemists can identify the transition state structures, which are the energy maxima along the reaction coordinate. jussieu.frnih.govnih.govyoutube.com The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. Such studies could, for instance, elucidate the mechanism of stereoselective reactions involving this chiral compound.
Synthesis and Investigation of Derivatives and Analogues of 3 Methylsulfinylcyclopentan 1 Ol
Systematic Structural Modifications at the Hydroxyl Position and Their Impact on Reactivity
The hydroxyl group in 3-Methylsulfinylcyclopentan-1-ol is a primary site for chemical modification, significantly influencing the molecule's reactivity and potential for further functionalization. Standard transformations of alcohols, such as esterification and etherification, can be applied to generate a library of derivatives with altered chemical properties. msu.edu
The reactivity of the hydroxyl group can be modulated by its immediate electronic environment. The conversion of the alcohol into an alkoxide by a strong base would enhance its nucleophilicity, facilitating reactions like the Williamson ether synthesis. msu.edu Conversely, in acidic conditions, protonation of the hydroxyl group transforms it into a good leaving group (H₂O), enabling substitution or elimination reactions. msu.edu
Key modifications include:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) would yield the corresponding esters. These reactions convert the nucleophilic alcohol into an ester functional group, altering its polarity and steric profile.
Etherification: Treatment with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), would produce ethers. This modification removes the acidic proton of the hydroxyl group, eliminating its ability to act as a hydrogen bond donor.
Oxidation: Mild oxidation would convert the secondary alcohol to a ketone (3-methylsulfinylcyclopentan-1-one), drastically changing the electronic and steric nature of this position.
These modifications are crucial for probing the role of the hydroxyl group in directing stereochemical outcomes and participating in intramolecular interactions. For instance, replacing the hydroxyl hydrogen with a bulky alkyl or acyl group would disrupt the intramolecular hydrogen bonding with the sulfoxide (B87167) oxygen, leading to significant conformational changes.
| Reaction Type | Reagent(s) | Expected Product | Impact on Reactivity/Properties |
| Esterification | Acetyl Chloride, Pyridine | 3-Methylsulfinylcyclopentyl acetate (B1210297) | Masks hydroxyl group; increases steric bulk; removes H-bond donor capability. |
| Etherification | 1. Sodium Hydride (NaH)2. Benzyl Bromide (BnBr) | 1-(Benzyloxy)-3-(methylsulfinyl)cyclopentane | Removes acidic proton; introduces significant steric bulk; alters solubility. |
| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | 3-Methylsulfinylcyclopentan-1-one | Converts alcohol to ketone; introduces an sp² center; alters ring conformation. |
Diversification of the Sulfinyl Moiety and Assessment of Stereoelectronic Effects
The methylsulfinyl group (-S(O)CH₃) is a cornerstone of the molecule's chemical character, defined by the chiral sulfur center and its stereoelectronic properties. researchgate.net Diversifying this moiety by replacing the methyl group with other alkyl or aryl substituents allows for a systematic assessment of these effects. scispace.com The synthesis of such analogues would typically involve the stereocontrolled oxidation of the corresponding sulfide (B99878), 3-(R-thio)cyclopentan-1-ol.
The electronic nature of the substituent on the sulfur atom directly influences the properties of the sulfoxide.
Electron-withdrawing groups (e.g., p-tolyl, p-nitrophenyl) would increase the electrophilicity of the sulfur atom and could affect the acidity of adjacent protons.
Bulky alkyl groups (e.g., tert-butyl) would introduce significant steric hindrance around the sulfinyl group, influencing the conformational equilibrium of the cyclopentane (B165970) ring and the accessibility of the sulfur for reactions. scispace.com
These stereoelectronic effects are critical in asymmetric synthesis, where chiral sulfoxides are often used to direct the stereochemical outcome of reactions. researchgate.netmedcraveonline.com The combination of the chiral sulfur center and the adjacent hydroxyl group creates a defined chiral environment that can influence reactions at other parts of the molecule. The relative orientation of the sulfoxide's oxygen atom and lone pair of electrons, dictated by the substituent, plays a major role in non-covalent interactions. nih.gov
| Sulfinyl Substituent (R) | Analogue Name | Anticipated Stereoelectronic Impact |
| Ethyl (-CH₂CH₃) | 3-(Ethylsulfinyl)cyclopentan-1-ol | Minor increase in steric bulk compared to methyl. |
| tert-Butyl (-C(CH₃)₃) | 3-(tert-Butylsulfinyl)cyclopentan-1-ol | Significant increase in steric hindrance; may favor specific diastereomers. scispace.com |
| Phenyl (-C₆H₅) | 3-(Phenylsulfinyl)cyclopentan-1-ol | Introduces aromatic system; potential for π-stacking interactions; modifies electronic properties. |
| p-Tolyl (-C₆H₄CH₃) | 3-(p-Tolylsulfinyl)cyclopentan-1-ol | Commonly used in asymmetric synthesis; provides a well-studied electronic and steric profile. researchgate.net |
Exploration of Substituted and Unsaturated Cyclopentane Ring Analogues
Modifying the cyclopentane ring itself introduces another layer of structural diversity. The synthesis of analogues with substituents or unsaturation within the five-membered ring can provide valuable information on how the carbocyclic framework mediates the interaction between the hydroxyl and sulfinyl groups.
Synthetic strategies could involve:
Introduction of Unsaturation: A double bond could be introduced into the cyclopentane ring (e.g., to form a 3-methylsulfinylcyclopent-4-en-1-ol analogue). This would rigidify the ring structure, altering the possible conformations and the spatial relationship between the functional groups.
Addition of Substituents: Alkyl or other functional groups could be added to the ring at positions C2, C4, or C5. These substituents would create additional steric interactions, further influencing the preferred conformation and the stereochemical behavior of the molecule.
The synthesis of these analogues could start from appropriately substituted cyclopentene (B43876) or cyclopentanone (B42830) precursors. For example, the conjugate addition of a thiol to a cyclopentenone, followed by reduction of the ketone and oxidation of the sulfide, would be a viable route to various substituted analogues.
| Ring Modification | Analogue Example | Potential Impact on Structure |
| Unsaturation | 3-Methylsulfinylcyclopent-4-en-1-ol | Planarizes a portion of the ring; restricts conformational flexibility. |
| Alkyl Substitution | 4-Methyl-3-(methylsulfinyl)cyclopentan-1-ol | Introduces an additional stereocenter and steric bias, influencing ring puckering. |
| Functional Group Substitution | 4-Methoxy-3-(methylsulfinyl)cyclopentan-1-ol | Introduces a polar group, potentially competing for hydrogen bonding or altering electronic properties. |
Influence of Structural Variations on Stereochemical Behavior and Stability
The stereochemical behavior and stability of this compound and its analogues are governed by a delicate balance of intramolecular forces, primarily hydrogen bonding and stereoelectronic interactions. scispace.com The interaction between the hydroxyl proton (H-bond donor) and the sulfoxide oxygen (H-bond acceptor) is a key factor in stabilizing specific conformations. This intramolecular hydrogen bond often leads to the formation of a pseudo-cyclic, chair-like or boat-like transition state or intermediate, which can significantly influence the molecule's reactivity and the diastereoselectivity of its reactions.
Structural variations, as discussed in the preceding sections, have a profound impact on this conformational preference:
Modification at the Hydroxyl Position: Etherification or esterification of the hydroxyl group removes the hydrogen bond donor, eliminating this key stabilizing interaction. The conformation would then be dictated primarily by steric and dipole-dipole interactions.
Diversification of the Sulfinyl Moiety: Increasing the steric bulk of the sulfinyl substituent (e.g., replacing methyl with tert-butyl) can create steric repulsion that disfavors conformations required for strong hydrogen bonding. scispace.com
Ring Analogues: Introducing a double bond or other substituents on the cyclopentane ring alters its puckering and the relative positions of the hydroxyl and sulfinyl groups, thereby strengthening or weakening the intramolecular hydrogen bond.
The relative configuration of the two stereocenters (at C1 and the sulfur atom) determines which diastereomer can more effectively adopt a low-energy conformation stabilized by these intramolecular forces. This conformational analysis, often studied using NMR spectroscopy and computational methods, is essential for understanding and predicting the stereochemical outcomes of reactions involving these β-hydroxysulfoxides. scispace.comnih.gov
Advanced Research Applications of 3 Methylsulfinylcyclopentan 1 Ol in Organic Synthesis
Exploration as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The exploration of a chiral molecule's capacity to induce stereoselectivity in a reaction is a cornerstone of asymmetric catalysis. Chiral auxiliaries are temporarily attached to a substrate, directing the formation of a specific stereoisomer, while chiral ligands coordinate with a metal catalyst to create a chiral environment that influences the reaction's outcome.
The presence of a stereogenic sulfur atom and a hydroxyl group in 3-Methylsulfinylcyclopentan-1-ol suggests its potential to act as a bidentate ligand, coordinating to a metal center through both the sulfinyl oxygen and the alcohol oxygen. This coordination could create a rigid, well-defined chiral pocket around the metal, making it a candidate for various asymmetric transformations. However, at present, there are no published studies that have investigated or reported the use of this compound as a chiral auxiliary or ligand in any form of asymmetric catalysis. The potential efficacy, substrate scope, and achievable levels of enantiomeric excess remain purely theoretical.
Strategic Utility as a Stereodefined Building Block in Complex Molecule Synthesis
Stereodefined building blocks are chiral molecules with one or more defined stereocenters that are incorporated into the synthesis of a larger, more complex target molecule. The inherent chirality of the building block is transferred to the final product, simplifying the synthetic route by avoiding the need for late-stage stereoselective reactions.
Given its defined stereochemistry at the sulfur atom and potentially at the carbon bearing the hydroxyl group, this compound could, in principle, serve as a valuable chiral building block. The cyclopentane (B165970) scaffold is a common motif in many natural products and pharmaceuticals. The sulfinyl group could be further transformed or used to direct the stereochemistry of adjacent centers. However, there is a lack of documented syntheses of complex molecules that utilize this compound as a starting material or key intermediate.
Role as a Mechanistic Probe in Fundamental Organic Reactions
Understanding the detailed step-by-step pathway of a chemical reaction, its mechanism, is fundamental to organic chemistry. Chiral molecules are often used as probes to elucidate these mechanisms, as their stereochemical outcome can provide valuable insights into the transition states and intermediates involved.
The stereochemistry of this compound could potentially be used to probe the mechanisms of reactions involving either the alcohol or sulfoxide (B87167) functionalities. For example, its participation in a reaction could help to determine the stereochemical course of a particular transformation. However, there are no instances in the available literature of this compound being employed as a mechanistic probe to study any fundamental organic reactions.
Future Research Directions and Unexplored Avenues for 3 Methylsulfinylcyclopentan 1 Ol
Development of Sustainable and Green Synthetic Protocols
The chemical industry's increasing focus on environmental responsibility necessitates the development of green synthetic methods. For 3-Methylsulfinylcyclopentan-1-ol, future research could prioritize the development of sustainable and eco-friendly synthetic protocols.
Furthermore, electrochemical methods, which use traceless electrons as the oxidant, offer another avenue for green synthesis. rsc.org These protocols often operate at ambient temperatures in environmentally friendly solvents like acetone/water mixtures and can be highly selective, avoiding over-oxidation to the corresponding sulfone. rsc.org The development of an electrochemical synthesis for this compound from its corresponding sulfide (B99878) would represent a significant step towards a more sustainable chemical process.
Another key aspect of green chemistry is the use of renewable feedstocks. Investigating synthetic routes that start from biomass-derived materials could further enhance the sustainability of this compound production. mdpi.comrsc.orgmdpi.comrsc.org
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Key Features | Potential Advantages |
| Organocatalytic Oxidation | Use of H₂O₂ as oxidant, organocatalyst (e.g., 2,2,2-trifluoroacetophenone). organic-chemistry.org | Mild conditions, high selectivity, reduced hazardous waste. |
| Electrochemical Synthesis | Anodic oxidation using traceless electrons. rsc.org | Metal-free, use of green solvents, high atom economy. |
| Photochemical Aerobic Oxidation | Use of light as an energy source with a photocatalyst. rsc.org | Sustainable energy source, mild conditions. |
| Biomass-Derived Feedstocks | Synthesis from renewable starting materials. mdpi.comrsc.orgmdpi.com | Reduced reliance on fossil fuels, improved sustainability. |
Discovery of Novel Reactivity Patterns and Rearrangements
The unique juxtaposition of a hydroxyl group and a sulfoxide (B87167) within a cyclopentyl ring suggests that this compound may exhibit novel reactivity and undergo interesting molecular rearrangements.
The thermal or acid-catalyzed rearrangements of cyclic sulfoxides are well-documented and often proceed through sulfenic acid intermediates. tandfonline.comtandfonline.com For this compound, the presence of the hydroxyl group could influence these rearrangements, potentially leading to the formation of novel heterocyclic structures through intramolecular cyclization events. The stereochemical relationship between the hydroxyl and sulfinyl groups will likely play a crucial role in dictating the reaction pathway and the stereochemistry of the products.
The Pummerer reaction and its silicon-mediated variant, the sila-Pummerer rearrangement, are other characteristic reactions of sulfoxides. acs.orgnih.govacs.org Investigating the behavior of this compound under these conditions could lead to the synthesis of valuable, highly functionalized cyclopentane (B165970) derivatives. Computational studies on related cyclic sulfoxides have shown that these rearrangements often proceed through ylide intermediates. acs.orgacs.org
Enhanced Stereochemical Control and Dynamic Resolution Techniques
The sulfur atom in this compound is a stereocenter, meaning the compound can exist as different enantiomers and diastereomers. The ability to control the stereochemistry during its synthesis is crucial for many potential applications, particularly in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis. e3s-conferences.orgresearchgate.netrijournals.comyoutube.com
Future research should focus on developing highly stereoselective synthetic methods. This could involve the use of chiral catalysts or chiral auxiliaries to control the formation of specific stereoisomers. researchgate.netrijournals.com
A particularly exciting avenue for exploration is the application of dynamic kinetic resolution (DKR). DKR combines the rapid racemization of a substrate with a stereoselective reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomerically pure product. For sulfoxides, DKR has been successfully achieved by combining a metal-catalyzed reaction with a racemization process, such as the Mislow-Evans rearrangement for allylic sulfoxides. nih.govacs.orgescholarship.org Recent advances have also demonstrated iron-catalyzed DKR of sulfoxides via NH imidation integrated with photocatalytic racemization. researchgate.netnih.gov Adapting these DKR strategies to this compound would be a significant breakthrough in its enantioselective synthesis.
Table 2: Potential Strategies for Stereochemical Control
| Technique | Description | Potential Outcome for this compound |
| Asymmetric Synthesis | Use of chiral catalysts or reagents to favor the formation of one stereoisomer. e3s-conferences.orgmdpi.comasm.org | Enantiomerically enriched or pure diastereomers. |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. researchgate.netyoutube.com | Control over the formation of new stereocenters. |
| Dynamic Kinetic Resolution (DKR) | Combination of in situ racemization and kinetic resolution. nih.govacs.orgescholarship.orgresearchgate.netnih.gov | High-yield synthesis of a single enantiomer from a racemate. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. e3s-conferences.orgasm.org | Green and highly selective method for obtaining enantiopure compounds. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. vapourtec.comillinois.edu
The synthesis of this compound could be significantly advanced by its integration into flow chemistry platforms. For example, the oxidation of the corresponding sulfide could be performed in a flow reactor, allowing for precise control over reaction parameters such as temperature and residence time, which is crucial for selectively producing the sulfoxide while minimizing over-oxidation.
Expansion of Predictive Computational Models for Structure-Reactivity Relationships
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and allowing for the prediction of molecular properties. acs.orgmdpi.comnih.govmdpi.comlu.se
For this compound, the development of accurate computational models could greatly accelerate research. Density Functional Theory (DFT) calculations could be employed to investigate the mechanisms of potential rearrangements, predict the stereochemical outcomes of reactions, and understand the role of the hydroxyl group in modulating the reactivity of the sulfoxide.
Furthermore, computational models can be used to predict the bond dissociation enthalpies of the S-O bond, providing insights into the compound's thermal stability and reactivity in oxidation and reduction reactions. nih.gov By establishing robust structure-reactivity relationships through computational studies, researchers can more effectively design experiments and target synthetic efforts towards desired outcomes. These models can also aid in the interpretation of experimental results, providing a more complete understanding of the chemical behavior of this compound.
Q & A
Advanced Research Question
- DFT Calculations : Model sulfinyl group’s electronic effects on cyclopentanol ring strain .
- MD Simulations : Predict solubility and aggregation behavior in aqueous buffers .
- pKa Prediction Tools : Estimate acidity of hydroxyl group (e.g., ACD/Labs or SPARC) .
How are stereochemical outcomes controlled during synthesis?
Advanced Research Question
The sulfinyl group introduces chirality. Strategies include:
- Chiral Catalysts : Use of Sharpless-type catalysts for enantioselective oxidation .
- Chromatographic Resolution : Chiral HPLC to separate diastereomers post-synthesis .
- Protecting Groups : Temporary masking of hydroxyl to prevent racemization .
What functional group transformations are feasible for derivatization studies?
Basic Research Question
- Oxidation : Sulfinyl to sulfonyl (-SO₂-) using H₂O₂ .
- Esterification : Acetylation of -OH with acetic anhydride .
- Nucleophilic Substitution : Replacement of -OH with halogens via Appel reaction .
How can metabolic pathways of this compound be elucidated in biological systems?
Advanced Research Question
- In Vitro Models : Liver microsomes to study Phase I oxidation .
- Radiolabeling : ³⁵S-labeled analogs for tracking metabolic products .
- LC-MS/MS : Quantify metabolites and identify glucuronidation/sulfation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
